
formaldehyde;4-methyl-2H-benzotriazole;(Z)-octadec-9-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolyltriazole oleylamine formaldimine is a complex organic compound that combines the properties of tolyltriazole, oleylamine, and formaldimine. Tolyltriazole is known for its corrosion inhibition properties, while oleylamine is a fatty amine commonly used in surfactants and as a corrosion inhibitor. Formaldimine is an imine derivative of formaldehyde. The combination of these components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tolyltriazole oleylamine formaldimine typically involves the following steps:
Preparation of Tolyltriazole: Tolyltriazole is synthesized by reacting ortho-toluenediamine with sodium nitrite in an acidic medium.
Reaction with Oleylamine: Oleylamine is then reacted with tolyltriazole in the presence of a suitable solvent, such as ethanol or methanol.
Formation of Formaldimine: Formaldimine is generated in situ by reacting formaldehyde with a primary amine. In this case, oleylamine serves as the primary amine.
Industrial Production Methods
Industrial production of tolyltriazole oleylamine formaldimine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Tolyltriazole: Large-scale production of tolyltriazole is achieved using continuous flow reactors to maintain consistent reaction conditions and high yield.
Integration with Oleylamine: The integration of oleylamine with tolyltriazole is performed in large reaction vessels with controlled temperature and pressure to ensure complete reaction.
Formaldimine Formation: Formaldimine is generated in situ in large reactors, ensuring efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions
Tolyltriazole oleylamine formaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation leads to the formation of oxides and hydroxides.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield halogenated derivatives.
Scientific Research Applications
Tolyltriazole oleylamine formaldimine has diverse applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is widely used in industrial applications, including metal protection and lubrication.
Mechanism of Action
The mechanism of action of tolyltriazole oleylamine formaldimine involves:
Corrosion Inhibition: The compound forms a protective film on metal surfaces, preventing oxidation and corrosion.
Antimicrobial Activity: The imine group interacts with microbial cell walls, disrupting their integrity and leading to cell death.
Drug Delivery: The compound can encapsulate drugs, facilitating their targeted delivery and controlled release.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Similar in structure but lacks the methyl group present in tolyltriazole.
Oleylamine: A fatty amine used in surfactants and corrosion inhibitors.
Formaldimine: An imine derivative of formaldehyde.
Uniqueness
Tolyltriazole oleylamine formaldimine is unique due to its combined properties of corrosion inhibition, antimicrobial activity, and potential in drug delivery. The presence of the methyl group in tolyltriazole enhances its solubility in organic solvents, making it more versatile than benzotriazole .
Properties
Molecular Formula |
C26H46N4O |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
formaldehyde;4-methyl-2H-benzotriazole;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C7H7N3.CH2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-3-2-4-6-7(5)9-10-8-6;1-2/h9-10H,2-8,11-19H2,1H3;2-4H,1H3,(H,8,9,10);1H2/b10-9-;; |
InChI Key |
BPKQHISOPZAJCY-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN.CC1=CC=CC2=NNN=C12.C=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.CC1=CC=CC2=NNN=C12.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



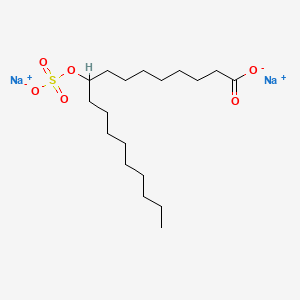
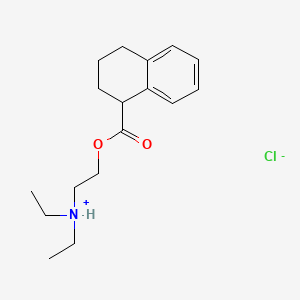

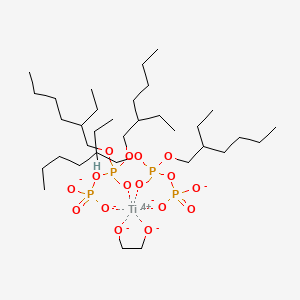
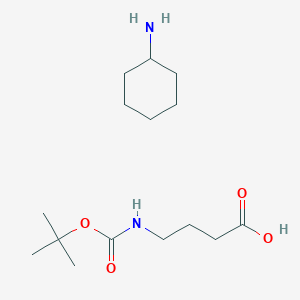
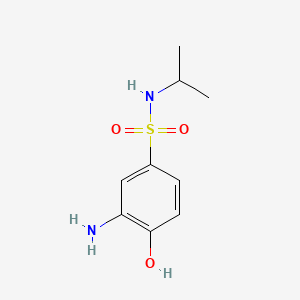
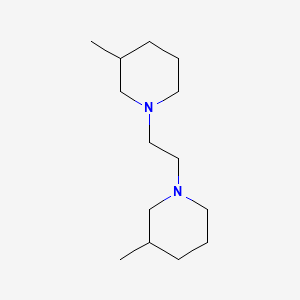
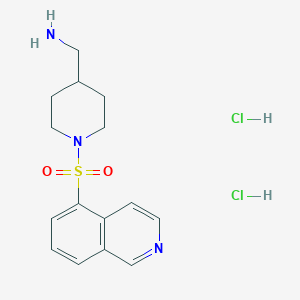
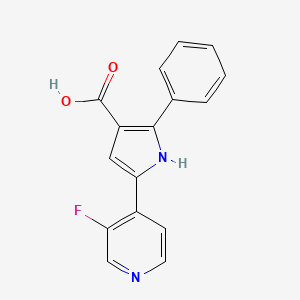
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
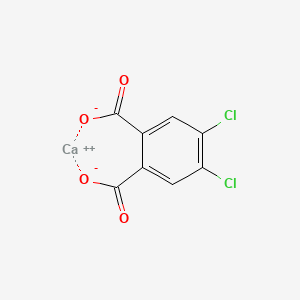
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
